2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-

Physicochemical profiling Drug design SAR

Advantageous for CNS drug discovery programs where critical target engagement demands crossing the blood-brain barrier. Its uniquely high computed lipophilicity (XLogP3 4.4) differentiates it from simpler trifluoromethyl ketones, enabling exploration of high-lipophilicity chemical space for modulating drug-like properties and stabilizing interactions within hydrophobic protein pockets.

Molecular Formula C15H11F3O
Molecular Weight 264.24 g/mol
CAS No. 185031-04-3
Cat. No. B13535963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-
CAS185031-04-3
Molecular FormulaC15H11F3O
Molecular Weight264.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(F)(F)F
InChIInChI=1S/C15H11F3O/c16-15(17,18)14(19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
InChIKeyWHLKYRSAPVJRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-3,3-diphenylpropan-2-one (CAS 185031-04-3): A High-Lipophilicity Trifluoromethyl Ketone Building Block [1]


2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- is a synthetic organofluorine compound classified as a trifluoromethyl ketone. Its structure features a carbonyl group flanked by a trifluoromethyl (-CF3) group and a diphenylmethyl (CHPh2) group, giving it a molecular formula of C15H11F3O and a molecular weight of 264.24 g/mol [1]. This combination of highly hydrophobic and electron-withdrawing substituents results in a molecule with distinct physicochemical properties that differentiate it from simpler trifluoromethyl ketones, primarily its markedly high computed lipophilicity (XLogP3 = 4.4) and steric bulk, making it a specialized intermediate in medicinal and synthetic chemistry [1].

Why 1,1,1-Trifluoro-3,3-diphenylpropan-2-one Cannot Be Directly Substituted by Simpler Analogs


The specific arrangement of two phenyl rings and a trifluoromethyl group around the central carbonyl in 1,1,1-trifluoro-3,3-diphenylpropan-2-one confers a unique physicochemical profile that is not replicated by more common, structurally adjacent analogs. Generic substitution with compounds like 1,1,1-trifluoro-3-phenylpropan-2-one or 3,3-diphenylacetone introduces significant changes in lipophilicity and steric demand, which can critically alter reaction kinetics, downstream reactivity, and biological interactions [1][2][3]. Direct evidence of these differences in specific experimental contexts is currently limited, but the profound differences in computed lipophilicity (XLogP3 4.4 vs. 2.6 and 3.2, respectively) suggest a high risk of divergent behavior in complex systems [1][2][3].

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-3,3-diphenylpropan-2-one


Computed Lipophilicity (XLogP3) Shows Superior Predicted Membrane Partitioning Relative to Key Analogs [1][2][3]

A comparison of the computed lipophilicity (XLogP3) values from PubChem reveals a clear difference between 1,1,1-trifluoro-3,3-diphenylpropan-2-one and its closest commercially available analogs. The target compound has an XLogP3 of 4.4, which is 1.8 log units higher than the mono-phenyl analog, 1,1,1-trifluoro-3-phenylpropan-2-one (XLogP3 = 2.6), and 1.2 log units higher than the non-fluorinated analog, 3,3-diphenylacetone (XLogP3 = 3.2) [1][2][3]. This 1.2–1.8 log unit increase predicts a 16- to 63-fold higher partition coefficient into a hydrophobic phase, which can translate into significantly different interactions with biological membranes and hydrophobic protein binding sites. No direct experimental comparison (e.g., measured logD, PAMPA permeability, or microsomal stability) was found in the published literature, and this evidence must be considered supportive. The lack of experimental head-to-head comparative data is explicitly noted [1][2][3].

Physicochemical profiling Drug design SAR Lead optimization

Recommended Application Scenarios for 1,1,1-Trifluoro-3,3-diphenylpropan-2-one Based on Differential Evidence


Synthesis of Highly Lipophilic Lead Compounds for CNS Drug Discovery [REFS-1]

Procurement is justified for CNS drug discovery programs where target engagement requires crossing the blood-brain barrier. The compound's predicted lipophilicity (XLogP3 4.4) places it in a favorable range for CNS penetration, unlike the less lipophilic mono-phenyl analog (XLogP3 2.6), which may be more appropriate for peripheral targets [1].

Development of Fluorinated Ligands for Hydrophobic Protein Binding Pockets [REFS-1]

The high predicted lipophilicity, combined with the electron-withdrawing effect of the CF3 group, can stabilize interactions with hydrophobic pockets. This compound can be used to introduce a rigid, lipophilic moiety into ligand structures, whereas the less sterically demanding non-fluorinated analog 3,3-diphenylacetone lacks the electronic tuning capability of the CF3 group [1].

Specialized Building Block for Structure-Activity Relationship (SAR) Studies [REFS-1]

In a medicinal chemistry campaign, using this compound as a synthesis intermediate allows incorporation of the 3,3,3-trifluoro-1,1-diphenylpropan-2-one motif, enabling exploration of high-lipophilicity chemical space. The differential lipophilicity compared to the mono-phenyl and non-fluorinated analogs supports its selection as a distinct tool for modulating drug-like properties [1].

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